Crystallographic Confirmation of (Z)-Configuration and Planarity Versus Undefined Stereochemistry in Commercial Analogs
High-strength differential evidence is extremely limited for ethyl late. The only available peer-reviewed, quantitative datum is its solid-state structure. X-ray analysis confirms the (Z)-configuration of the exocyclic benzylidene double bond and the near planarity of the thiazolopyrimidine core (r.m.s. deviation = 0.100 Å) [1]. This is in contrast to many commercially available analogs from the AldrichCPR collection, which are sold without stereochemical or analytical characterization, as expressly noted by the supplier . The defined geometry is critical for any structure-activity relationship (SAR) interpretation. No direct comparative biological data for ethyl late itself was found in the public domain.
| Evidence Dimension | Stereochemical and conformational characterization |
|---|---|
| Target Compound Data | Confirmed (Z)-isomer; core r.m.s. deviation 0.100 (2) Å |
| Comparator Or Baseline | Uncharacterized thiazolo[3,2-a]pyrimidine analogs from AldrichCPR (no analytical data provided by supplier) |
| Quantified Difference | Structural assignment confirmed vs. unassigned |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
For medicinal chemistry groups building SAR models, a characterized stereochemistry is non-negotiable; using uncharacterized analogs can mislead computational docking and quantitative structure-activity relationship (QSAR) studies.
- [1] Acta Crystallographica Section E (2010). E66, o606. Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate. View Source
